molecular formula C16H15N3O3 B6577205 N-(1H-indazol-6-yl)-2-(2-methoxyphenoxy)acetamide CAS No. 1219904-12-7

N-(1H-indazol-6-yl)-2-(2-methoxyphenoxy)acetamide

Cat. No. B6577205
CAS RN: 1219904-12-7
M. Wt: 297.31 g/mol
InChI Key: AOBRISDWBJZWLX-UHFFFAOYSA-N
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Description

N-(1H-indazol-6-yl)-2-(2-methoxyphenoxy)acetamide, also known as 'Indazole-2-methoxyacetamide', is a synthetic compound that has been used in a variety of scientific research applications, including drug discovery and development, biochemical and physiological studies, and laboratory experiments. It is a derivative of the indazole class of molecules, and its structure consists of an indazole ring linked to a phenoxyacetamide moiety. This compound has been studied extensively in recent years due to its potential pharmacological applications, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been identified.

Scientific Research Applications

Indazole-2-methoxyacetamide has been used extensively in scientific research applications. It has been used in drug discovery and development, as it has been shown to have potential pharmacological activity. It has also been used in biochemical and physiological studies, as it has been shown to interact with a variety of cellular targets. Additionally, it has been used in laboratory experiments, as it has been shown to have a wide range of advantages and limitations.

Mechanism of Action

Indazole-2-methoxyacetamide has been shown to interact with a variety of cellular targets, including proteins, enzymes, and receptors. Its mechanism of action is not fully understood, but it is believed to act as an agonist at certain cellular targets, resulting in a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
Indazole-2-methoxyacetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to have potent anti-inflammatory, anti-cancer, and anti-bacterial properties, as well as to inhibit the growth of certain types of cells. Additionally, it has been shown to have neuroprotective and analgesic effects, and to modulate the activity of certain enzymes.

Advantages and Limitations for Lab Experiments

Indazole-2-methoxyacetamide has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and purify in a laboratory setting. Additionally, it is relatively stable and has a long shelf-life. However, it is also relatively expensive, and its effects on cellular targets can be unpredictable.

Future Directions

There are a number of potential future directions for research involving Indazole-2-methoxyacetamide. One of the most promising areas of research is the development of novel pharmacological applications for this compound, such as the development of new drugs or treatments for various diseases. Additionally, further research into the biochemical and physiological effects of this compound could provide insight into its mechanism of action and potential therapeutic uses. Finally, further research into the advantages and limitations of this compound for laboratory experiments could lead to improved methods for synthesizing and purifying it.

Synthesis Methods

Indazole-2-methoxyacetamide can be synthesized in a laboratory setting using a variety of methods. One of the most common methods involves the reaction of an indazole ring with a phenoxyacetamide moiety in the presence of an acid catalyst. This reaction results in the formation of a substituted indazole ring, which can then be isolated and purified. The reaction can be carried out in either aqueous or organic solvents, and the yield of the reaction can be increased by using a higher reaction temperature and a longer reaction time.

properties

IUPAC Name

N-(1H-indazol-6-yl)-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-21-14-4-2-3-5-15(14)22-10-16(20)18-12-7-6-11-9-17-19-13(11)8-12/h2-9H,10H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOBRISDWBJZWLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-indazol-6-yl)-2-(2-methoxyphenoxy)acetamide

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